7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
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Overview
Description
7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.
Preparation Methods
The synthesis of 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through several methods:
Cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides: This method involves intramolecular cyclizations using palladium derivatives to produce the desired compound in good yields.
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This method involves three steps
Chemical Reactions Analysis
7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Scientific Research Applications
7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has diverse applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of novel drug molecules.
Organic Materials: It is used in the development of organic materials with unique properties.
Biological Studies: The compound is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mechanism of Action
The exact mechanism of action of 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can be compared with other pyrrolopyrazine derivatives:
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: Similar in structure but with a bromine atom instead of iodine.
7-Chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: Contains a chlorine atom instead of iodine.
7-Fluoro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: Features a fluorine atom in place of iodine.
These compounds share similar core structures but differ in their halogen substituents, which can influence their reactivity and biological activities.
Properties
IUPAC Name |
7-iodo-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEHJIOEUMCSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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